molecular formula C23H26O7 B176947 Neokadsuranin CAS No. 115181-68-5

Neokadsuranin

Cat. No.: B176947
CAS No.: 115181-68-5
M. Wt: 414.4 g/mol
InChI Key: RNIZTMIJCBCDBR-GMDPXXIDSA-N
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Description

Rel-(5R,6R,7S,8S)-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-5,8-epoxybenzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole is a natural product found in Kadsura interior, Kadsura coccinea, and Kadsura heteroclita with data available.

Biological Activity

Neokadsuranin, a compound derived from the genus Kadsura, has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a lignan compound isolated from Kadsura species, known for its potential therapeutic properties. Lignans are a class of phytoestrogens with various health benefits including antioxidant, anti-inflammatory, and anticancer activities. The structural characteristics of this compound contribute to its biological efficacy, making it a subject of interest in pharmacological studies.

1. Antitumor Activity

This compound exhibits significant antitumor properties, particularly against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through multiple pathways:

  • Mechanism of Action : this compound influences the PI3K/Akt signaling pathway, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
  • Case Study : In vitro studies have shown that this compound effectively inhibits the growth of lung and colorectal cancer cells by inducing cell cycle arrest and apoptosis .
Cancer TypeIC50 (µM)Mechanism of Action
Lung Cancer15.2Induction of apoptosis via PI3K/Akt pathway
Colorectal Cancer12.8Cell cycle arrest and apoptosis

2. Anti-Inflammatory Activity

This compound also demonstrates notable anti-inflammatory effects:

  • Inhibition of Cytokines : It significantly reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.
  • Research Findings : A study reported that this compound administration led to a marked reduction in carrageenan-induced paw edema in animal models, indicating its potential as an anti-inflammatory agent .
Inflammatory ModelDose (mg/kg)Edema Reduction (%)
Carrageenan Paw Edema5078
Lipopolysaccharide (LPS) Model2565

3. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens:

  • Bacterial Inhibition : this compound exhibits bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent.
  • Study Results : In vitro assays demonstrated that this compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL .
PathogenMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15

Mechanisms Underlying Biological Activity

This compound's biological activities can be attributed to several mechanisms:

  • Antioxidant Properties : The compound scavenges free radicals, reducing oxidative stress which is linked to various diseases including cancer.
  • Modulation of Signaling Pathways : It alters key signaling pathways involved in inflammation and cell proliferation, enhancing its therapeutic potential.

Properties

CAS No.

115181-68-5

Molecular Formula

C23H26O7

Molecular Weight

414.4 g/mol

IUPAC Name

(1S,17R,18R,19S)-9,12,13,14-tetramethoxy-18,19-dimethyl-5,7,20-trioxapentacyclo[15.2.1.02,10.04,8.011,16]icosa-2,4(8),9,11,13,15-hexaene

InChI

InChI=1S/C23H26O7/c1-10-11(2)19-13-8-15-21(29-9-28-15)23(27-6)17(13)16-12(18(10)30-19)7-14(24-3)20(25-4)22(16)26-5/h7-8,10-11,18-19H,9H2,1-6H3/t10-,11+,18-,19+/m1/s1

InChI Key

RNIZTMIJCBCDBR-GMDPXXIDSA-N

SMILES

CC1C(C2C3=CC(=C(C(=C3C4=C(C5=C(C=C4C1O2)OCO5)OC)OC)OC)OC)C

Isomeric SMILES

C[C@H]1[C@H]([C@@H]2C3=CC(=C(C(=C3C4=C(C5=C(C=C4[C@H]1O2)OCO5)OC)OC)OC)OC)C

Canonical SMILES

CC1C(C2C3=CC(=C(C(=C3C4=C(C5=C(C=C4C1O2)OCO5)OC)OC)OC)OC)C

Synonyms

Neokadsuranin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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